molecular formula C8H9NO3 B1591940 (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol CAS No. 443955-89-3

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol

Número de catálogo: B1591940
Número CAS: 443955-89-3
Peso molecular: 167.16 g/mol
Clave InChI: MTZSLQPBGNIKBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol (CAS No. 443956-46-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula: C8_8H9_9NO3_3
  • Molecular Weight: 167.16 g/mol
  • Structure: The compound features a dioxino-pyridine framework, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties: There is evidence of antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer progression.

Antitumor Activity

A study focused on the synthesis of compounds related to this compound demonstrated significant antitumor effects in vitro. The study reported IC50_{50} values indicating strong inhibitory activity against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
Compound AHeLa0.25
Compound BA5490.54
Compound CMCF70.78

These findings suggest that modifications to the dioxino-pyridine structure can enhance antitumor efficacy.

Antimicrobial Studies

In another investigation, the biological activity of methanolic extracts containing this compound was evaluated against MRSA strains. The results indicated a notable reduction in bacterial viability:

Extract ConcentrationZone of Inhibition (mm)
50 µg/mL15
100 µg/mL22
200 µg/mL30

This data underscores the potential of this compound as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific kinases involved in cancer signaling pathways. The results were promising:

Kinase TargetIC50_{50} (µM)
JAK30.36
NPM1-ALK0.25
cRAF0.78

These findings indicate that this compound may serve as a scaffold for developing selective kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol in laboratory settings?

The compound is classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and severe eye irritant (Category 2A). Researchers must use personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection. Avoid dust generation, ensure adequate ventilation, and store at 2–8°C. In case of exposure, follow protocols such as rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. What synthetic routes are reported for derivatives of the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core?

Common methods include Michael additions and rearrangements using basic alumina to introduce functional groups. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitutions or halogenation reactions, enabling modifications for structure-activity relationship (SAR) studies .

Q. How can researchers characterize the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity assessment. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography may resolve complex stereochemistry in derivatives .

Advanced Research Questions

Q. How do substituent variations on the dioxinopyridine core influence biological activity?

Comparative studies of halogenated derivatives (e.g., chloro, bromo, fluoro) show that substituent position and electronegativity significantly modulate bioactivity. For instance:

DerivativeSubstituentActivityKey Effect
7-Chloro derivativeClAntimicrobialEnhanced reactivity
7-Bromo derivativeBrAnticancerIncreased lipophilicity
7-Fluoro derivativeFNeuroprotectiveImproved blood-brain barrier penetration
These trends highlight the importance of SAR-guided design for target-specific applications .

Q. What computational strategies can predict the compound’s potential as an EGFR inhibitor?

Quantitative Structure-Activity Relationship (QSAR) models using density functional theory (DFT) and molecular docking (e.g., with AutoDock Vina) can predict binding affinities. For example, a QSAR model with R² = 0.9459 for training sets identified key descriptors like electrostatic potential and hydrophobicity. Molecular docking revealed strong interactions (e.g., −8.3 kcal/mol binding energy) between active derivatives and EGFR’s ATP-binding pocket .

Q. How should experimental designs account for the compound’s acute toxicity in in vivo studies?

Implement dose-ranging studies to establish LD50 values and subtoxic thresholds. Use negative controls (e.g., saline) and positive controls (e.g., known toxins) to validate assays. For inhalation exposure models, ensure proper airflow control and monitor respiratory function. Toxicity mitigation strategies include co-administering antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress .

Q. What evidence supports the antimicrobial potential of dioxinopyridine derivatives?

Quaternary ammonium surfactants derived from 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Mechanistic studies suggest membrane disruption via cationic interactions with microbial phospholipids. Minimum inhibitory concentration (MIC) assays and time-kill kinetics are critical for evaluating efficacy .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key issues include controlling reaction temperature (e.g., −78°C for chiral intermediates) and optimizing catalyst systems (e.g., asymmetric organocatalysts). Use chiral HPLC to monitor enantiomeric excess (ee), and employ protecting groups (e.g., tert-butyl carbamates) to prevent racemization during multi-step syntheses .

Methodological Notes

  • Toxicity Testing : Follow OECD Guidelines 423 (acute oral toxicity) and 436 (inhalation exposure) for standardized protocols .
  • Computational Modeling : Validate QSAR models using y-randomization and applicability domain analyses to ensure robustness .
  • SAR Optimization : Prioritize halogen substituents at the 7-position for enhanced bioactivity and pharmacokinetic properties .

Propiedades

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-3-7-8(4-9-6)12-2-1-11-7/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZSLQPBGNIKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619206
Record name (2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443955-89-3
Record name (2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (a) (2 g, 8.7 mmol) in water (220 ml) containing sodium hydroxide (17 mmol) was hydrogenated over 10% palladium on charcoal (1g) for 4 hours. The mixture was filtered and evaporated to give a white solid. This solid was dissolved in N,N-dimethylformamide (8 ml) then treated with potassium carbonate (2.9 g) and 1,2-dibromoethane (0.6 ml, 7 mmol). The mixture was heated at 85° C. overnight. The cooled mixture was evaporated onto silica and chromatographed eluting with 10–30% methanol in ethyl acetate affording a white solid (250 mg, 21%).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mmol
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 229 g of 5-(2-chloroethoxy)-2-(hydroxymethyl)-4H-pyran-4-one (crude product), 572 mL of 28% ammonia water was added, the mixture was stirred for 7 hours at 85° C. and allowed to stand overnight at room temperature. The reaction mixture was extracted 4 times with 500 mL of 2-propyl acetate. The organic layer was combined therewith and the solvent was evaporated under reduced pressure to give 90.5 g of (2,3-dihydro-(1,4)dioxino(2,3-c)pyridin-7-yl)methanol as a brown oily substance.
Name
5-(2-chloroethoxy)-2-(hydroxymethyl)-4H-pyran-4-one
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
572 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.